molecular formula C10H8F3IO2 B14800859 Ethyl 5-iodo-2-(trifluoromethyl)benzoate

Ethyl 5-iodo-2-(trifluoromethyl)benzoate

Cat. No.: B14800859
M. Wt: 344.07 g/mol
InChI Key: JOHXQELVUMTJEY-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-(trifluoromethyl)benzoate is an aromatic ester with the molecular formula C₁₁H₁₀F₃IO₂. Its structure features an ethyl ester group, an iodine atom at the para position (C5), and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the benzene ring (Figure 1). This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

ethyl 5-iodo-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,2H2,1H3

InChI Key

JOHXQELVUMTJEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-(trifluoromethyl)benzoate typically involves the esterification of 5-iodo-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Halogen-Substituted Analogues

The iodine atom in Ethyl 5-iodo-2-(trifluoromethyl)benzoate can be replaced with other halogens, leading to distinct properties:

Compound Name Molecular Formula Substituents (Position) Key Differences vs. Target Compound Applications Reference
Ethyl 5-bromo-2-(trifluoromethyl)benzoate C₁₁H₁₀F₃BrO₂ Br (C5), -CF₃ (C2) Reactivity : Bromine is less polarizable than iodine, reducing halogen-bonding potential. Biological Activity : Lower potency in enzyme inhibition assays due to weaker interactions. Intermediate in fluorinated polymer synthesis
Ethyl 5-chloro-2-(trifluoromethyl)benzoate C₁₁H₁₀F₃ClO₂ Cl (C5), -CF₃ (C2) Stability : Chlorine’s smaller size increases steric accessibility but reduces metabolic resistance. Cost : Cheaper to synthesize than iodine analogues. Antimicrobial agent precursor
Ethyl 5-fluoro-2-(trifluoromethyl)benzoate C₁₁H₁₀F₄O₂ F (C5), -CF₃ (C2) Electron Effects : Fluorine’s high electronegativity enhances electron withdrawal, stabilizing the aromatic ring. Bioavailability : Improved due to smaller size and lower molecular weight. CNS drug candidates

Key Insight : Iodine’s large atomic radius and polarizability make it superior for applications requiring strong halogen bonding (e.g., protein-ligand interactions), while fluorine analogues excel in metabolic stability .

Positional Isomers and Substituent Variations

Altering the positions of the trifluoromethyl group or iodine atom significantly impacts chemical behavior:

Compound Name Molecular Formula Substituents (Position) Key Differences vs. Target Compound Applications Reference
Ethyl 2-iodo-5-(trifluoromethyl)benzoate C₁₁H₁₀F₃IO₂ I (C2), -CF₃ (C5) Steric Effects : The -CF₃ group at C5 reduces steric hindrance near the ester group, enhancing reactivity in nucleophilic substitutions. Synthesis : Easier to functionalize at C2 due to iodine’s accessibility. Catalytic intermediates
Ethyl 4-iodo-2-(trifluoromethyl)benzoate C₁₁H₁₀F₃IO₂ I (C4), -CF₃ (C2) Electronic Effects : The -CF₃ group at C2 deactivates the ring, making electrophilic substitution at C4 less favorable. Solubility : Reduced lipophilicity compared to the C5-iodo isomer. Photovoltaic materials
Ethyl 2-methoxy-5-(trifluoromethyl)benzoate C₁₁H₁₁F₃O₃ -OCH₃ (C2), -CF₃ (C5) Reactivity : Methoxy group donates electrons, opposing the -CF₃’s withdrawal effect. Biological Activity : Enhanced hydrogen-bonding capacity for kinase inhibition. Anticancer research

Key Insight : The ortho positioning of -CF₃ in the target compound creates steric hindrance near the ester group, limiting some reactions but improving selectivity in medicinal chemistry applications .

Functional Group Replacements

Replacing the trifluoromethyl group or ester moiety alters physicochemical and biological profiles:

Compound Name Molecular Formula Key Structural Change Impact vs. Target Compound Applications Reference
Ethyl 5-iodo-2-nitrobenzoate C₉H₈INO₄ -NO₂ (C2) instead of -CF₃ Reactivity : Nitro group strongly deactivates the ring, hindering electrophilic substitution. Toxicity : Higher mutagenic potential limits pharmaceutical use. Explosives research
Ethyl 5-iodo-2-(methyl)benzoate C₁₀H₁₁IO₂ -CH₃ (C2) instead of -CF₃ Lipophilicity : Reduced logP value decreases membrane permeability. Synthesis : Cheaper but less stable under acidic conditions. Fragrance industry
Ethyl 5-iodo-2-(piperazin-1-yl)benzoate C₁₃H₁₆IN₃O₂ -N-piperazine (C2) instead of -CF₃ Bioactivity : Piperazine enhances solubility and CNS penetration. Thermal Stability : Lower due to basic nitrogen. Neuropharmacology

Key Insight : The trifluoromethyl group’s unique combination of electron withdrawal and hydrophobicity makes it irreplaceable in applications requiring both stability and lipophilicity .

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